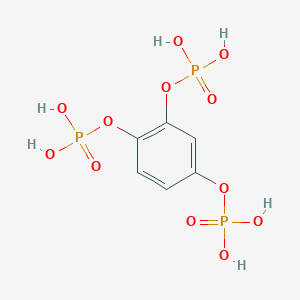

Benzene 1,2,4-trisphosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzene 1,2,4-trisphosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H9O12P3 and its molecular weight is 366.05 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Modulation of Calcium Signaling

Bz(1,2,4)P3 has been studied for its ability to modulate intracellular calcium release. It acts as a competitive inhibitor of Ins(1,4,5)P3 by blocking the binding of radiolabeled Ins(1,4,5)P3 to its receptor. While it does not activate the receptor effectively due to its low specificity and weak interaction , it provides insights into the dynamics of calcium signaling and can help elucidate the mechanisms underlying calcium-mediated cellular responses.

Inhibition of Phosphatases

Research has shown that Bz(1,2,4)P3 can inhibit inositol 1,4,5-trisphosphate 5-phosphatase activity. This enzyme is crucial for regulating the levels of Ins(1,4,5)P3 within cells. The inhibition by Bz(1,2,4)P3 suggests potential applications in modulating phosphoinositide metabolism and signaling pathways that rely on Ins(1,4,5)P3 degradation .

Case Study 1: Interaction with IP3 Receptors

In a study aimed at characterizing the interaction between Bz(1,2,4)P3 and IP3 receptors, researchers found that while Bz(1,2,4)P3 could bind to these receptors weakly and competitively block Ins(1,4,5)P3 binding , its overall effect on calcium mobilization was minimal. This highlights the compound's potential as a research tool rather than a therapeutic agent.

Case Study 2: Dimerization for Enhanced Activity

Recent studies have explored the dimerization of Bz(1,2,4)P3 to enhance its biological activity. Dimeric forms have shown improved inhibition of IP3R and phosphatases compared to their monomeric counterparts . This approach illustrates how structural modifications can lead to more potent modulators of cellular signaling.

Potential Therapeutic Applications

While Bz(1,2,4)P3 has not yet been developed into a therapeutic agent due to its low efficacy and specificity compared to natural ligands like Ins(1,4,5)P3 , its role as a research tool remains significant. Understanding how this compound interacts with cellular pathways may pave the way for future drug development aimed at diseases involving dysregulated calcium signaling.

特性

CAS番号 |

147527-30-8 |

|---|---|

分子式 |

C6H9O12P3 |

分子量 |

366.05 g/mol |

IUPAC名 |

(2,4-diphosphonooxyphenyl) dihydrogen phosphate |

InChI |

InChI=1S/C6H9O12P3/c7-19(8,9)16-4-1-2-5(17-20(10,11)12)6(3-4)18-21(13,14)15/h1-3H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15) |

InChIキー |

XPWCRVGWWKLQCK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |

正規SMILES |

C1=CC(=C(C=C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |

同義語 |

enzene 1,2,4-trisphosphate BzP3-1,2,4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。